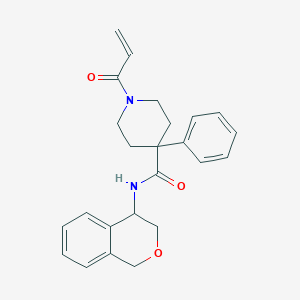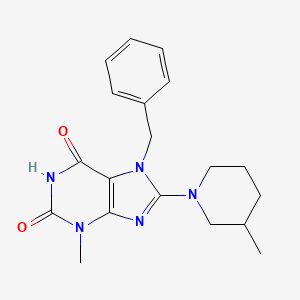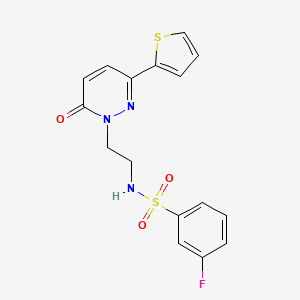![molecular formula C19H16FNO3 B2817490 N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034566-33-9](/img/structure/B2817490.png)
N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is an intriguing compound with a unique molecular structure that includes a bifuran moiety and a fluorophenyl group attached to a cyclopropanecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bifuran Synthesis: The synthesis begins with the preparation of the [2,3'-bifuran]-5-ylmethyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, utilizing a suitable boronic acid derivative of furan and a halogenated furan.
Cyclopropanecarboxamide Formation: The 1-(4-fluorophenyl)cyclopropanecarboxamide core is synthesized through a cyclopropanation reaction. This typically involves the reaction of a fluorobenzene derivative with ethyl diazoacetate in the presence of a rhodium catalyst, forming the cyclopropane ring.
Final Coupling: The final step involves coupling the [2,3'-bifuran]-5-ylmethyl intermediate with the 1-(4-fluorophenyl)cyclopropanecarboxamide through an amide bond formation reaction. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions, solvent selection, and catalyst choice is crucial to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo oxidation reactions, especially at the furan rings. Common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) can be used.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), targeting the carboxamide group to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitration mixtures (e.g., nitric acid in sulfuric acid).
Products Formed:
Oxidation can yield epoxides or hydroxylated derivatives of the furan rings.
Reduction of the carboxamide group can produce primary or secondary amines.
Substitution reactions on the fluorophenyl group can result in halogenated or nitrated derivatives.
Scientific Research Applications
This compound has diverse applications across multiple scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in organic synthesis and catalysis research.
Medicine: Its unique structural features make it a candidate for drug discovery, particularly in designing novel pharmaceuticals targeting specific pathways.
Industry: It can be used in the development of new materials with specialized properties, such as conductive polymers or advanced composites.
Mechanism of Action
The compound's mechanism of action is rooted in its structural features:
Molecular Targets: The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Pathways: The bifuran moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's pharmacokinetics and pharmacodynamics.
Overall Effect: These interactions contribute to the compound's bioactivity, enabling it to modulate specific biological pathways and potentially inhibit or activate certain enzymes or receptors.
Comparison with Similar Compounds
Compared to other compounds with similar functionalities, such as N-(4-fluorophenyl)cyclopropanecarboxamides or bifuran derivatives, N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide stands out due to the combination of its bifuran and fluorophenyl groups.
Similar Compounds:
N-(4-fluorophenyl)cyclopropanecarboxamide
5-bromo-[2,3'-bifuran]-5-ylmethyl carboxamide
1-(4-chlorophenyl)cyclopropanecarboxamide
The presence of both the bifuran and fluorophenyl moieties grants this compound unique properties that could be advantageous in specific applications, distinguishing it from its analogs.
Hope that gives you a solid start on your exploration! Anything else you want to dive into?
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-15-3-1-14(2-4-15)19(8-9-19)18(22)21-11-16-5-6-17(24-16)13-7-10-23-12-13/h1-7,10,12H,8-9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYRWTDOUBMPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2817408.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)
![ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2817414.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide](/img/structure/B2817419.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)
![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2817423.png)
![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)
![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)
![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2817426.png)
![2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B2817427.png)


